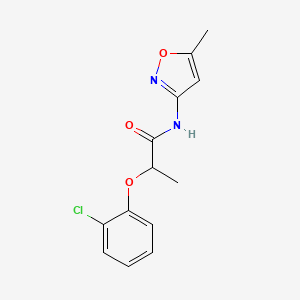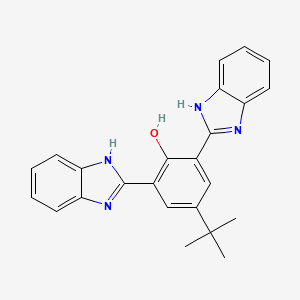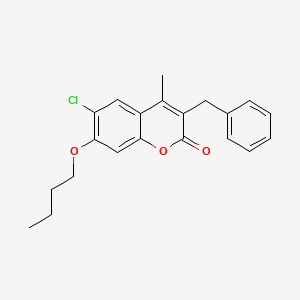![molecular formula C17H20O3 B4733525 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4733525.png)
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as BNTX, is a chemical compound that belongs to the class of benzodiazepine site ligands. It has been widely studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. In
Mechanism of Action
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one acts as a selective antagonist of the α4β3δ GABAA receptor subtype. It binds to the benzodiazepine site of the receptor, which is located at the interface between the α and γ subunits. This binding leads to an allosteric modulation of the receptor, resulting in an enhancement of the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been found to improve cognitive function and reduce depression-like behavior. 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. It has been suggested that 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may have potential therapeutic applications in the treatment of stress-related disorders, such as post-traumatic stress disorder (PTSD).
Advantages and Limitations for Lab Experiments
One of the advantages of 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its selectivity for the α4β3δ GABAA receptor subtype. This allows for more targeted modulation of neuronal activity, reducing the risk of off-target effects. However, one of the limitations of 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a relatively short half-life, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for research on 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of interest is the potential use of 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the treatment of stress-related disorders, such as PTSD. Another area of interest is the development of more potent and selective ligands for the α4β3δ GABAA receptor subtype. Additionally, the use of 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in combination with other drugs, such as antidepressants or antipsychotics, may have synergistic effects and improve therapeutic outcomes. Finally, the development of novel delivery systems for 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, such as nanoparticles or liposomes, may improve its solubility and bioavailability.
Scientific Research Applications
3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. It has been shown to modulate the activity of GABAA receptors, which are involved in the regulation of neuronal excitability. 3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been found to enhance the inhibitory effects of GABA on neuronal activity, leading to anxiolytic and anticonvulsant effects.
properties
IUPAC Name |
3-butoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-2-3-10-19-12-8-9-14-13-6-4-5-7-15(13)17(18)20-16(14)11-12/h8-9,11H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKAUEMREGEDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4733462.png)
![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733477.png)

![2-chloro-N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4733486.png)
![4-methoxy-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4733495.png)
![methyl 2-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4733503.png)
![4-(2-pyrimidinyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733509.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4733514.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4733546.png)

![(2-{[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4733556.png)
![3-(benzyloxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4733567.png)